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molecular formula C6H8N2O4 B3052312 N,N'-Diacetyloxamide CAS No. 40227-15-4

N,N'-Diacetyloxamide

Cat. No. B3052312
M. Wt: 172.14 g/mol
InChI Key: YKLXUKBPDJLLMU-UHFFFAOYSA-N
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Patent
US04981963

Procedure details

N,N'-diacetyloxamide (10 g, 0.058 mol), phenol (27.91 g, 0.297 mol) and sodium methoxide (0.2 g, 3.7 mmol) are charged into a three-necked flask equipped with a reflux condenser, a thermometer, an inlet tube for nitrogen, and a magnetic stirrer. The temperature is brought to 130° C., and after two hours the complete disappearance of the N,N'-diacetyloxamide is observed. The reaction mixture is then cooled and ethyl ether (30 ml) is added thereto. The compound of the title is separated from the reaction mixture by crystallization, recovered by filtration and recrystallized from absolute ethyl alcohol, yielding 4.5 g (18.6 mmol) of oxalic acid diphenyl ester with m.p. 132°-5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27.91 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N[C:5]([C:7](NC(=O)C)=[O:8])=[O:6])(=O)C.[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH3:20][O-:21].[Na+]>C(OCC)C>[C:20]1([O:21][C:5](=[O:6])[C:7]([O:19][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:8])[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC(=O)C(=O)NC(C)=O
Name
Quantity
27.91 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
sodium methoxide
Quantity
0.2 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(=O)C(=O)NC(C)=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
is brought to 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
The compound of the title is separated from the reaction mixture by crystallization
FILTRATION
Type
FILTRATION
Details
recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from absolute ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(C(=O)OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.6 mmol
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 502.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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